molecular formula C23H18BrN3O5 B5054601 N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide

N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide

Cat. No.: B5054601
M. Wt: 496.3 g/mol
InChI Key: SQRLQUDEOAUOKS-UHFFFAOYSA-N
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Description

N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide is a complex organic compound that features a benzoxazole ring system substituted with a bromo-methylphenyl group, an ethoxy group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of an o-aminophenol derivative with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Bromo-Methylphenyl Group: The bromo-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using a suitable bromo-methylbenzene derivative and a Lewis acid catalyst such as aluminum chloride.

    Ethoxylation: The ethoxy group can be introduced through an etherification reaction using an appropriate ethylating agent like ethyl iodide in the presence of a base such as potassium carbonate.

    Nitration: The nitro group can be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.

    Amidation: The final step involves the formation of the amide bond by reacting the benzoxazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The bromo group can participate in nucleophilic substitution reactions, where it can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous medium.

    Substitution: Sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

Scientific Research Applications

N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of various functional groups on biological activity, including antimicrobial and anticancer properties.

    Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties, such as organic semiconductors or fluorescent dyes.

    Chemical Biology: The compound can serve as a probe to investigate biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-bromo-3-methylphenyl)ethyl]cyclopropanamine: This compound shares the bromo-methylphenyl group but differs in the presence of a cyclopropanamine moiety instead of the benzoxazole and nitrobenzamide groups.

    N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]acetamide: This compound is similar but lacks the ethoxy and nitro groups, making it less complex.

Uniqueness

N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the benzoxazole ring, along with the bromo, ethoxy, and nitro groups, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O5/c1-3-31-21-8-5-14(11-19(21)27(29)30)22(28)25-16-6-9-20-18(12-16)26-23(32-20)15-4-7-17(24)13(2)10-15/h4-12H,3H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRLQUDEOAUOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)Br)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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